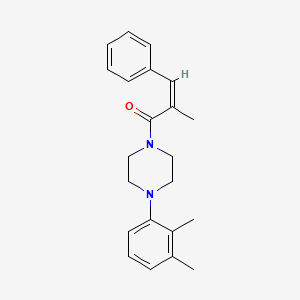
1-(2,3-dimethylphenyl)-4-(2-methyl-3-phenylacryloyl)piperazine
Vue d'ensemble
Description
1-(2,3-dimethylphenyl)-4-(2-methyl-3-phenylacryloyl)piperazine is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. It is a piperazine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mécanisme D'action
The mechanism of action of 1-(2,3-dimethylphenyl)-4-(2-methyl-3-phenylacryloyl)piperazine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by binding to specific receptors in biological systems. Its mechanism of action may vary depending on the specific application and the target organism or system.
Biochemical and Physiological Effects:
1-(2,3-dimethylphenyl)-4-(2-methyl-3-phenylacryloyl)piperazine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and certain fungi and bacteria. It has also been shown to have fluorescent properties, making it a potential tool for imaging of biological systems. Additionally, it has been studied for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,3-dimethylphenyl)-4-(2-methyl-3-phenylacryloyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize using simple chemical reactions and is readily available. It has also been shown to have a wide range of potential applications in various fields of scientific research. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the research and development of 1-(2,3-dimethylphenyl)-4-(2-methyl-3-phenylacryloyl)piperazine. These include further studies to fully understand its mechanism of action and potential side effects, as well as its potential use as a fluorescent probe for imaging of biological systems. Additionally, it may be studied for its potential use as a ligand for the development of new drugs and as a catalyst in organic reactions. Further studies may also investigate its potential applications in the field of nanotechnology and as a material for the development of new sensors and devices.
Applications De Recherche Scientifique
1-(2,3-dimethylphenyl)-4-(2-methyl-3-phenylacryloyl)piperazine has potential applications in various fields of scientific research. It has been studied for its anticancer, antifungal, and antimicrobial properties. It has also been investigated for its potential use as a fluorescent probe for imaging of biological systems and as a ligand for the development of new drugs. Additionally, it has been studied for its ability to inhibit the activity of certain enzymes and for its potential use as a catalyst in organic reactions.
Propriétés
IUPAC Name |
(Z)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-methyl-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c1-17-8-7-11-21(19(17)3)23-12-14-24(15-13-23)22(25)18(2)16-20-9-5-4-6-10-20/h4-11,16H,12-15H2,1-3H3/b18-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCQEOOWFPGKRV-VLGSPTGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C(=CC3=CC=CC=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)/C(=C\C3=CC=CC=C3)/C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-methyl-3-phenylprop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methylphenyl)-N'-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B4674714.png)
![N-(2-methoxyphenyl)-6-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4674722.png)
![N-[1-[(isobutylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B4674723.png)
![N-(4-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4674724.png)
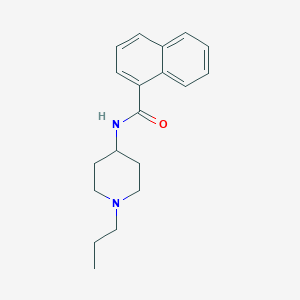
![N-(4-fluorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4674736.png)
![6-({[5-(aminocarbonyl)-3-(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4674743.png)
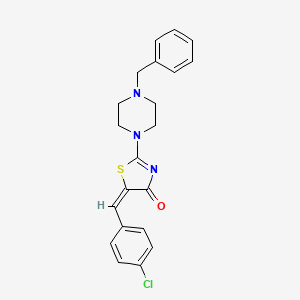
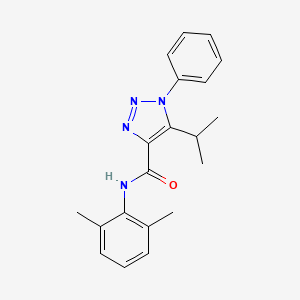
![3-[4-(difluoromethoxy)phenyl]-N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4674764.png)

![2-{5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(2-methylphenyl)acetamide](/img/structure/B4674782.png)
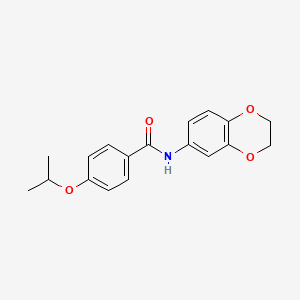
![1-[(2,5-dichlorophenoxy)acetyl]-3-methylpiperidine](/img/structure/B4674811.png)